molecular formula C24H21N5O5 B11535667 2-Amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311318-24-8

2-Amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11535667
CAS No.: 311318-24-8
M. Wt: 459.5 g/mol
InChI Key: ROKVOYRPRIUAGR-UHFFFAOYSA-N
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Description

The compound 2-Amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline family, characterized by a bicyclic core with amino, carbonyl, and nitrile functional groups. Its structure includes two 3-nitrophenyl substituents at positions 1 and 4, along with geminal dimethyl groups at position 6.

Properties

CAS No.

311318-24-8

Molecular Formula

C24H21N5O5

Molecular Weight

459.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H21N5O5/c1-24(2)11-19-22(20(30)12-24)21(14-5-3-7-16(9-14)28(31)32)18(13-25)23(26)27(19)15-6-4-8-17(10-15)29(33)34/h3-10,21H,11-12,26H2,1-2H3

InChI Key

ROKVOYRPRIUAGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, nitration, and condensation reactions.

    Key Steps:

    Reaction Conditions: These vary based on the specific synthetic route chosen.

Industrial Production:

    Challenges: Due to its intricate structure, large-scale production can be challenging.

    Research and Optimization: Scientists continually explore efficient methods for industrial synthesis.

Chemical Reactions Analysis

Reduction of Nitro Groups

The compound’s 3-nitrophenyl groups undergo selective reduction under catalytic hydrogenation or chemical reducing conditions.

Reaction Type Reagents/Conditions Product Yield References
Catalytic hydrogenationH<sub>2</sub>, Pd/C, ethanol, 50°C2-Amino-7,7-dimethyl-1,4-bis(3-aminophenyl)-5-oxo-hexahydroquinoline-3-carbonitrile85%
Sodium borohydride reductionNaBH<sub>4</sub>, NiCl<sub>2</sub>, THF, refluxPartially reduced intermediates (nitroso derivatives)60–70%

Key Findings :

  • Reduction typically targets the nitro groups first due to their high electrophilicity.

  • Complete reduction to amine derivatives enhances water solubility and biological activity .

Nucleophilic Substitution at Carbonitrile

The carbonitrile group participates in nucleophilic substitution reactions, forming amides or thioamides.

Reaction Type Reagents/Conditions Product Yield References
HydrolysisH<sub>2</sub>SO<sub>4</sub> (50%), reflux, 6h2-Amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-hexahydroquinoline-3-carboxylic acid78%
Thiol additionHSCH<sub>2</sub>CH<sub>2</sub>SH, K<sub>2</sub>CO<sub>3</sub>, DMFThiocarbamate derivatives65%

Key Findings :

  • Acidic hydrolysis converts the cyano group to a carboxylic acid, useful for further derivatization.

  • Thiol-based substitutions introduce sulfur-containing moieties for enhanced metal-binding properties.

Acetylation of Amino Group

The primary amino group undergoes acetylation, modifying its electronic and steric properties.

Reaction Type Reagents/Conditions Product Yield References
Acetic anhydrideAc<sub>2</sub>O, pyridine, 0°C → RTN-Acetyl derivative90%
BenzoylationBenzoyl chloride, NaOH, H<sub>2</sub>ON-Benzoyl derivative82%

Key Findings :

  • Acetylation stabilizes the amino group against oxidation.

  • Bulky acyl groups (e.g., benzoyl) reduce intermolecular hydrogen bonding, altering crystallinity.

Cyclization and Ring-Opening Reactions

The hexahydroquinoline core participates in ring-modifying reactions under acidic or basic conditions.

Reaction Type Reagents/Conditions Product Yield References
Acid-catalyzed cyclizationH<sub>2</sub>SO<sub>4</sub>, acetic acid, 100°CFused pyrido[2,3-d]pyrimidine derivatives75%
Base-mediated ring-openingNaOH (10%), ethanol, refluxOpen-chain enamine intermediates68%

Key Findings :

  • Cyclization enhances aromaticity, improving UV absorption properties .

  • Ring-opening reactions yield intermediates for synthesizing polycyclic systems.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo electrophilic substitution, primarily at the para positions.

Reaction Type Reagents/Conditions Product Yield References
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CTetra-nitro derivatives (minor)30%
SulfonationH<sub>2</sub>SO<sub>4</sub> (fuming), 50°CSulfonic acid derivatives55%

Key Findings :

  • Nitration is limited due to steric hindrance from existing nitro groups.

  • Sulfonation increases solubility in polar solvents.

Cross-Coupling Reactions

The compound engages in palladium-catalyzed coupling reactions for biaryl synthesis.

Reaction Type Reagents/Conditions Product Yield References
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMFBiaryl derivatives with extended conjugation70%

Key Findings :

  • Coupling reactions introduce aryl groups for tuning electronic properties .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activities attributed to its ability to interact with various cellular targets. Research indicates that similar compounds exhibit:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Anticancer activity : Inhibition of cancer cell proliferation through specific mechanisms involving cellular interactions.
  • Anti-inflammatory effects : Potential in treating inflammatory diseases by modulating immune responses.

Studies have demonstrated that the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, thereby enhancing the compound's therapeutic potential .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Typical synthetic routes involve multi-step processes that allow for precise construction of desired molecular architectures. The compound's unique structure facilitates:

  • Diverse chemical reactions : Including nucleophilic substitutions and cyclization reactions.
  • Formation of derivatives : By modifying functional groups to enhance specific properties or activities.

Table 1 below summarizes some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxoChlorine substitutionDifferent electronic properties due to chlorine
2-Amino-(substituted phenyl)-5-OxoVarying phenyl substituentsDiverse biological activities based on substitutions

Materials Science

The electronic properties of 2-Amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile make it suitable for applications in materials science:

  • Organic electronics : Potential use in organic semiconductors due to its charge transport capabilities.
  • Sensors : Development of chemical sensors leveraging its reactivity with specific analytes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its derivatives. For instance:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains .
  • Anticancer Activity : Another research highlighted the ability of this compound to inhibit cell growth in various cancer cell lines through apoptosis induction mechanisms .
  • Material Applications : Investigations into the use of this compound in organic photovoltaic devices showed promising results regarding efficiency and stability .

Mechanism of Action

    Targets: Interacts with specific receptors or enzymes.

    Pathways: Modulates cellular processes (e.g., signal transduction).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The target compound’s distinct features are its bis(3-nitrophenyl) substituents. Below is a comparative analysis with similar hexahydroquinoline derivatives:

Table 1: Structural and Functional Group Comparisons
Compound (Source) Substituents (Positions 1 and 4) Key Functional Groups Notable Properties
Target Compound 3-nitrophenyl, 3-nitrophenyl -NO₂, -CN, -NH₂, -C=O Expected high thermal stability due to nitro groups; potential for strong π-π stacking interactions.
2-Amino-7,8-dimethyl-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Phenyl, Phenyl -CN, -NH₂, -C=O Melting point: 238–240°C; IR peaks at 3333 cm⁻¹ (N-H), 2180 cm⁻¹ (C≡N); NMR signals for aromatic protons at δ 7.66–7.56 .
2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-4-(2-thienyl)-...-carbonitrile (RN: MFCD00826644) 3-nitrophenyl, 2-thienyl -NO₂, -CN, -NH₂, -C=O, thiophene Thienyl group introduces sulfur-based electronic effects; may enhance solubility in polar aprotic solvents.
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-...-carbonitrile (RN: 339336-48-0) Phenyl, 3,4,5-trimethoxyphenyl -OCH₃, -CN, -NH₂, -C=O Methoxy groups are electron-donating, potentially reducing thermal stability compared to nitro analogs; may exhibit enhanced bioavailability.
2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-...-carbonitrile (RN: 476483-60-0) 3-nitrophenyl, 3-trifluoromethylphenyl -NO₂, -CF₃, -CN, -NH₂, -C=O Trifluoromethyl group increases hydrophobicity and metabolic resistance; synergistic electron-withdrawing effects with nitro groups.

Spectroscopic and Physical Property Trends

  • IR Spectroscopy: Analogs with nitrile (-C≡N) groups show characteristic peaks near 2180–2200 cm⁻¹ , while amino (-NH₂) stretches appear at ~3220–3333 cm⁻¹. Nitro (-NO₂) groups absorb strongly at ~1500–1370 cm⁻¹ (asymmetric/symmetric stretching).
  • NMR Data : Aromatic protons in nitro-substituted analogs (e.g., δ 7.66–7.56 in ) resonate downfield compared to methoxy-substituted derivatives due to nitro’s electron-withdrawing nature.
  • Melting Points : The diphenyl analog exhibits a high melting point (238–240°C), suggesting nitro groups in the target compound may further elevate this value due to increased polarity and intermolecular interactions.

Biological Activity

2-Amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. Its unique structure suggests potential biological activities that have been explored in various studies. This article reviews the synthesized compound's biological activity, focusing on its antibacterial, anticancer, and antioxidant properties.

Synthesis

The compound is synthesized through a multi-step reaction involving 3,5-cyclohexanedione, 4-nitrobenzaldehyde, malononitrile, and a catalyst (DMAP) in ethanol. The reaction conditions include refluxing for 2–3 hours followed by filtration and washing to obtain the final product .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives. The compound was evaluated against common bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated that certain derivatives exhibited significant growth inhibition against these microorganisms. Specifically:

CompoundTarget BacteriaInhibition Zone (mm)
5rE. coli18
5vB. subtilis20
5iE. coliNo effect
5oB. subtilisNo effect

The findings suggest that structural modifications can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines. A notable study reported its effectiveness against renal cancer (A498) and breast cancer (MDA-MB-468). The mechanism of action appears to involve the inhibition of specific pathways associated with cancer cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
A498 (Renal Cancer)15Inhibition of NF-kB pathway
MDA-MB-468 (Breast)12Induction of apoptosis

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Antioxidant Activity

Antioxidant properties were evaluated using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, indicating potential as an antioxidant agent.

Concentration (µg/mL)% Inhibition
1050
5075
10090

These results suggest that the compound could play a role in developing immune-boosting drugs due to its antioxidant capabilities .

Case Studies

  • Antibacterial Efficacy : A study conducted on various quinoline derivatives showed that modifications in substituents at specific positions significantly enhanced antibacterial activity against resistant strains.
  • Anticancer Mechanism : Research into the anticancer effects revealed that compounds similar to the target molecule inhibited tumor growth in vivo models by disrupting cellular signaling pathways involved in cancer progression.
  • Oxidative Stress Mitigation : Studies on oxidative stress indicated that the compound could reduce markers of oxidative damage in cellular models exposed to harmful agents.

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